molecular formula C22H34N2 B12540885 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N',N'-tetramethyl- CAS No. 651738-72-6

1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N',N'-tetramethyl-

Cat. No.: B12540885
CAS No.: 651738-72-6
M. Wt: 326.5 g/mol
InChI Key: ANSJQILDWSIXEQ-UHFFFAOYSA-N
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Description

1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C22H34N2. This compound is known for its unique structural properties and is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- typically involves the alkylation of 1,8-naphthalenediamine with butyl halides in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound can act as a proton sponge, effectively neutralizing acidic environments. This property is particularly useful in biochemical applications where pH control is crucial. The molecular pathways involved include proton transfer and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-
  • 1,8-Bis(dimethylamino)naphthalene
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene

Uniqueness

1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is unique due to its bulky butyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.

Properties

CAS No.

651738-72-6

Molecular Formula

C22H34N2

Molecular Weight

326.5 g/mol

IUPAC Name

2,7-dibutyl-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

InChI

InChI=1S/C22H34N2/c1-7-9-11-18-15-13-17-14-16-19(12-10-8-2)22(24(5)6)20(17)21(18)23(3)4/h13-16H,7-12H2,1-6H3

InChI Key

ANSJQILDWSIXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C1)C=CC(=C2N(C)C)CCCC)N(C)C

Origin of Product

United States

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